D-Ribose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

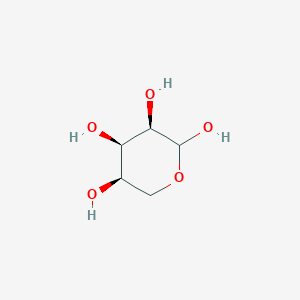

Ribose is a simple sugar and carbohydrate with the molecular formula C₅H₁₀O₅. It is a pentose sugar, meaning it contains five carbon atoms. Ribose is a crucial component of ribonucleotides, which are the building blocks of ribonucleic acid (RNA). RNA plays a fundamental role in the coding, decoding, regulation, and expression of genes. Ribose is also involved in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ribose can be synthesized through various chemical and biotechnological methods. One common chemical method involves the oxidation of ribitol to ribulose, followed by isomerization to ribose. This process typically requires specific catalysts and controlled reaction conditions .

Industrial Production Methods

Industrial production of ribose often employs microbial and enzymatic strategies. Microorganisms such as bacteria and yeast can be engineered to produce ribose from biomass. Enzymatic methods involve the use of specific enzymes to catalyze the conversion of precursor molecules like ribitol to ribose. These biotechnological approaches are environmentally friendly and can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, ribose can be oxidized to form ribonic acid or reduced to form ribitol. It can also participate in glycosidic bond formation, which is essential for the synthesis of nucleotides and nucleic acids .

Common Reagents and Conditions

Common reagents used in the chemical reactions of ribose include acetic anhydride for esterification, sodium borohydride for reduction, and various acids and bases for catalyzing glycosidic bond formation. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .

Major Products

The major products formed from the chemical reactions of ribose include ribonic acid, ribitol, and various nucleotides. These products have significant biological and industrial applications .

Scientific Research Applications

Ribose has numerous scientific research applications across various fields:

Chemistry: Ribose is used as a starting material for synthesizing various organic compounds and nucleotides.

Biology: Ribose is essential for the synthesis of RNA, which is involved in protein synthesis and gene expression.

Medicine: Ribose is investigated for its potential benefits in treating conditions like chronic fatigue syndrome and fibromyalgia. It is also used in the formulation of certain antiviral drugs.

Industry: Ribose is used in the production of energy supplements and as a sweetener in food products .

Mechanism of Action

Ribose exerts its effects primarily through its role in the synthesis of nucleotides and ATP. In the body, ribose is phosphorylated to form ribose-5-phosphate, which enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and nucleic acids. Ribose also contributes to the synthesis of ATP, providing energy for various cellular processes .

Comparison with Similar Compounds

Ribose is similar to other pentose sugars such as arabinose, xylose, and lyxose. ribose is unique in its role as a component of RNA and its involvement in ATP synthesis. Deoxyribose, another related compound, differs from ribose by lacking one oxygen atom. Deoxyribose is a component of deoxyribonucleic acid (DNA), highlighting the distinct roles of these sugars in nucleic acid biology .

References

Properties

CAS No. |

10257-33-7 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(3R,4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |

InChI Key |

SRBFZHDQGSBBOR-SOOFDHNKSA-N |

SMILES |

C1C(C(C(C(O1)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Key on ui other cas no. |

10257-32-6 |

Synonyms |

D Ribose D-Ribose Ribose |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)

![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)